molecular formula C12H14Cl3IN4OS B11970342 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea

N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea

Cat. No.: B11970342
M. Wt: 495.6 g/mol
InChI Key: QNNBRBHCBRDTRW-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple functional groups such as urea, trichloroethyl, and iodinated aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps. One common method includes the reaction of N,N-dimethylurea with 2,2,2-trichloroethyl isocyanate to form an intermediate, which is then reacted with 2-iodoaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the trichloroethyl or iodinated aniline groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the iodinated aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield products with modified functional groups, while substitution reactions can introduce new substituents at the aniline ring.

Scientific Research Applications

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(2,2,2-trichloro-1-{[(2-toluidinocarbothioyl]amino}ethyl)propanamide
  • 3,3-Dimethyl-N-(2,2,2-trichloro-1-{[(3-toluidinocarbothioyl]amino}ethyl)butanamide
  • 3-Nitro-N-(2,2,2-trichloro-1-{[(3-(2,5-dimethyl-phenyl)-thioureido]ethyl)benzamide

Uniqueness

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea is unique due to the presence of the iodinated aniline group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where iodine’s reactivity and biological activity are advantageous.

Properties

Molecular Formula

C12H14Cl3IN4OS

Molecular Weight

495.6 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]urea

InChI

InChI=1S/C12H14Cl3IN4OS/c1-20(2)11(21)19-9(12(13,14)15)18-10(22)17-8-6-4-3-5-7(8)16/h3-6,9H,1-2H3,(H,19,21)(H2,17,18,22)

InChI Key

QNNBRBHCBRDTRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1I

Origin of Product

United States

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